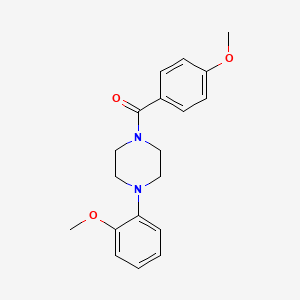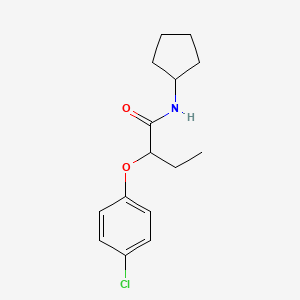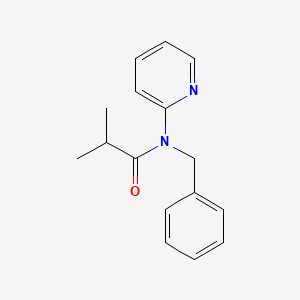
1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxybenzoyl group and a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of 4-methoxybenzoyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-formylbenzoyl and 2-formylphenyl derivatives.
Reduction: Formation of 4-hydroxybenzoyl and 2-hydroxyphenyl derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- 1-(4-methoxybenzoyl)-4-phenylpiperazine
- 1-(4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- 1-(4-methoxybenzoyl)-4-(3-methoxyphenyl)piperazine
Uniqueness
1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine is unique due to the specific positioning of the methoxy groups on the benzoyl and phenyl rings. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both 4-methoxybenzoyl and 2-methoxyphenyl groups provides a combination of electronic and steric effects that can enhance its interactions with molecular targets.
特性
IUPAC Name |
(4-methoxyphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-9-7-15(8-10-16)19(22)21-13-11-20(12-14-21)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZVLCYDHLQROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)
![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)
![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)
![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)
![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)
![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)
![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)
![1-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE](/img/structure/B5587506.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)
![N-[(Z)-(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methoxybenzenesulfonamide](/img/structure/B5587522.png)
